2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O4S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.11585546 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Activities
The compound under discussion, due to its complex structure, is related to various synthesized compounds with similar functional groups or scaffolds that have been explored for pharmacological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013). These compounds were synthesized and evaluated for their potential to reduce inflammation, with some derivatives demonstrating considerable effectiveness.
Anticancer and Kinase Inhibition
Another related area of research involves thiazolyl N-benzyl-substituted acetamide derivatives, which have been synthesized and assessed for their Src kinase inhibitory and anticancer activities. A specific derivative known as KX2-391 has shown high selectivity for Src substrate binding site inhibition, demonstrating the potential for these compounds in cancer treatment (Asal Fallah-Tafti et al., 2011).
Antibacterial Agents
The synthesis of 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives as antibacterial agents highlights the broad spectrum of applications these types of compounds can have. These derivatives have been synthesized and found to possess significant antibacterial activity, showcasing their potential in addressing bacterial infections (K. Ramalingam, D. Ramesh & B. Sreenivasulu, 2019).
Metabolic Stability Improvement
Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has identified compounds with improved metabolic stability, which is crucial for the development of effective cancer therapies. For example, modifications to the 6,5-heterocycle of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide resulted in analogs with similar in vitro potency and in vivo efficacy but with reduced metabolic deacetylation (Markian M Stec et al., 2011).
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-2-24-20(27)16(10-19(26)23-15-6-4-14(22)5-7-15)25(21(24)30)11-13-3-8-17-18(9-13)29-12-28-17/h3-9,16H,2,10-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBJXBIBCDZGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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